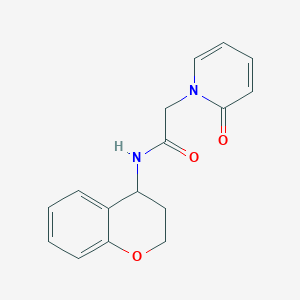![molecular formula C14H11FN4S B7468331 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7468331.png)
3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine, also known as FMP, is a chemical compound with potential applications in scientific research. This molecule belongs to the class of triazole-based compounds, which have been extensively studied for their various biological activities.
作用機序
The exact mechanism of action of 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and phosphodiesterase. This compound has also been reported to modulate the activity of certain ion channels, such as the calcium channel. In addition, this compound has been shown to induce oxidative stress in cancer cells, leading to their death.
実験室実験の利点と制限
One advantage of using 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine in lab experiments is its potential to exhibit various biological activities. It can be used as a starting material for the synthesis of other biologically active compounds. However, one limitation of using this compound is its potential toxicity, which can be a concern when working with living organisms.
将来の方向性
There are several future directions for the study of 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine. One possible direction is to investigate its potential as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Another direction is to study its potential as a modulator of ion channels and enzymes. Additionally, this compound can be used as a building block for the synthesis of other biologically active compounds, which can be studied for their potential applications in various fields.
合成法
The synthesis of 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine involves the reaction of 2-fluorobenzyl chloride with 5-methyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-bromopyridine to yield the final product, this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has potential applications in scientific research, especially in the field of medicinal chemistry. It has been reported to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties. This compound has also been studied for its potential use as a building block for the synthesis of other biologically active compounds.
特性
IUPAC Name |
3-[4-(2-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4S/c1-20-14-18-17-13(10-5-4-8-16-9-10)19(14)12-7-3-2-6-11(12)15/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGQUMGWLQJPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-2-[(2-phenylpyrrolidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7468256.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B7468263.png)

![2,4-Dimethyl-6-[4-(2-methylbutan-2-yl)phenoxy]-1,2,4-triazine-3,5-dione](/img/structure/B7468271.png)


![4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7468285.png)
![3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione](/img/structure/B7468299.png)

![[2-(4-cyclohexylphenyl)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7468306.png)


![2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7468341.png)